

Comparative FTIR Reference Guide: H-Beta-Ala-DL-Val-OH

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Compound of Interest

Compound Name: H-BETA-ALA-DL-VAL-OH

CAS No.: 102029-85-6

Cat. No.: B1139290

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Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of peptidomimetics and stable pharmaceutical intermediates, **H-Beta-Ala-DL-Val-OH** represents a critical structural motif.[1][2] Unlike standard

-peptides, the incorporation of a

-amino acid (

-Alanine) at the N-terminus introduces unique backbone flexibility and proteolytic resistance.[1][2]

This guide provides a definitive reference for the Fourier Transform Infrared (FTIR) characterization of **H-Beta-Ala-DL-Val-OH**. [1][2] By comparing its spectral fingerprint against its constituent amino acids (

-Alanine and DL-Valine) and standard

-dipeptides, we establish a robust protocol for structural validation.[1][2]

Key Technical Insight: The formation of the peptide bond between

-Ala and Val generates specific Amide I and II bands that are absent in a physical mixture of the monomers. This distinction is the primary metric for quality control (QC) and synthesis

verification.[2]

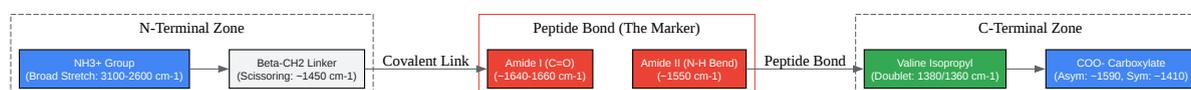
Structural Analysis & Spectral Logic

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrational chromophores.

- N-Terminus (
 - Alanine moiety): Contains a primary amine, likely protonated () in the solid zwitterionic state.[1][2] The
 - carbon backbone () adds methylene scissoring modes distinct from
 - carbons.[1][2]
- Peptide Linkage: The amide bond () connecting the
 - Ala carbonyl to the Valine nitrogen.[1][2] This is the critical quality attribute (CQA).
- C-Terminus (DL-Valine moiety): Contains the isopropyl side chain and a carboxylate group (), typically deprotonated in zwitterions.[1][2]

Molecular Connectivity Diagram

The following diagram illustrates the structural logic used to assign spectral bands.



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Figure 1: Vibrational connectivity map for **H-Beta-Ala-DL-Val-OH**, highlighting the critical Amide regions formed during synthesis.[\[1\]](#)[\[2\]](#)

Comparative Spectral Reference

This section contrasts the dipeptide against its raw materials. This comparison is essential for identifying unreacted starting materials in the final product.

Table 1: Diagnostic Peak Assignments

Vibrational Mode	H-Beta-Ala-DL-Val-OH (Target)	-Alanine (Monomer)	DL-Valine (Monomer)	Interpretation
Amide I (C=O)	1640 – 1665 cm ⁻¹ (Strong)	Absent	Absent	Primary proof of synthesis. Indicates formation of the peptide bond.[1][2]
Amide II (N-H)	1540 – 1560 cm ⁻¹ (Medium)	Absent	Absent	Secondary proof. Coupled N-H bending and C-N stretching.[1][2]
Asymmetric	1580 – 1600 cm ⁻¹	~1590 cm ⁻¹	~1590 cm ⁻¹	Present in all zwitterions; often overlaps with Amide II.[1][2]
Stretch	2600 – 3100 cm ⁻¹ (Broad)	2600 – 3100 cm ⁻¹	2600 – 3100 cm ⁻¹	Indicates zwitterionic state (salt form).[1][2]
Isopropyl (Val)	1360 – 1390 cm ⁻¹ (Doublet)	Absent	1360 – 1390 cm ⁻¹	Confirms presence of Valine moiety.[1][2]
-Backbone	~1440 – 1460 cm ⁻¹	~1440 cm ⁻¹	Absent	Confirms presence of -Alanine moiety.[1][2]

“

Critical Note: In a physical mixture (non-reacted powder) of

-Ala and Val, you will see the

and

bands, but you will NOT see the Amide I band at $\sim 1650\text{ cm}^{-1}$.^[1] The appearance of this band is the "Go/No-Go" signal for reaction completion.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (Trustworthiness), follow this specific ATR-FTIR protocol.

Materials

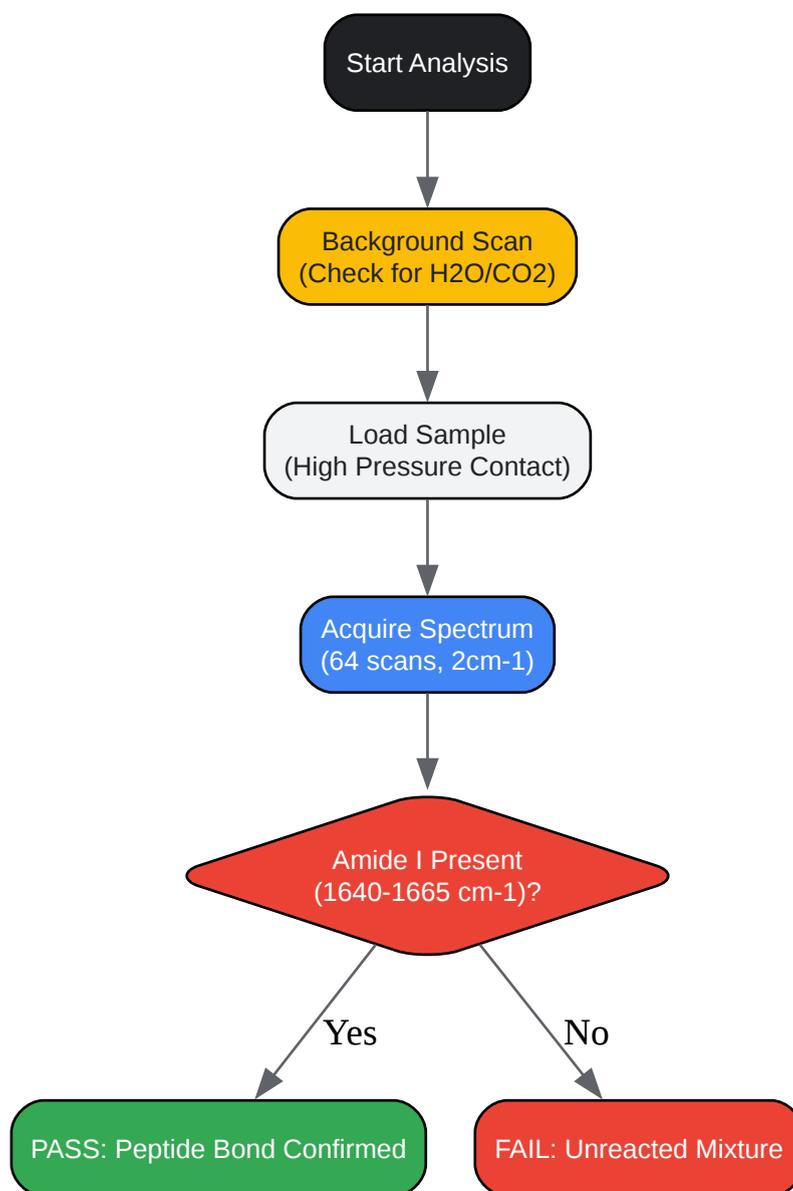
- Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with DTGS detector.^[1]^[2]
- Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.^[1]^[2]
- Reference Standard: Pure **H-Beta-Ala-DL-Val-OH** (if available) or individual standards of -Ala and DL-Val.^[1]^[2]

Step-by-Step Methodology

- Background Collection:
 - Clean crystal with isopropanol.^[1]^[2]
 - Collect air background (32 scans, 4 cm^{-1} resolution).^[1]^[2]
 - Validation: Ensure no peaks exist in the $2800\text{--}3000\text{ cm}^{-1}$ (C-H) or $1600\text{--}1700\text{ cm}^{-1}$ (water vapor) regions.^[1]^[2]

- Sample Preparation (Solid State):
 - Do not grind excessively if using ATR (pressure arm provides contact).[1][2]
 - Place ~10 mg of sample on the crystal.
 - Apply high pressure (typically >80 lbs force) to ensure intimate contact.[1][2]
 - Why? Zwitterionic peptides have high refractive indices; poor contact yields noisy spectra with "derivative-like" shapes.[1][2]
- Data Acquisition:
 - Range: 4000 – 600 cm^{-1} . [1][2]
 - Scans: 64 (to improve Signal-to-Noise).
 - Resolution: 2 cm^{-1} (critical for resolving Amide I vs
). [1][2]
- Data Processing:
 - Apply ATR Correction (corrects for penetration depth vs. wavelength).
 - Baseline correct (rubberband method preferred). [1][2]

Validation Workflow Diagram



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Figure 2: Decision tree for validating peptide synthesis via FTIR.

Performance & Stability Insights

Thermal Stability

Unlike simple

-peptides,

-peptides and mixed

peptides like **H-Beta-Ala-DL-Val-OH** often exhibit enhanced thermal stability due to specific hydrogen bonding patterns.[1][2]

- Experiment: Variable Temperature FTIR (25°C to 80°C).
- Observation: Monitor the Amide I band. A shift $>5\text{ cm}^{-1}$ or significant broadening indicates denaturation or loss of secondary structure.[2]
- Expectation: **H-Beta-Ala-DL-Val-OH** should maintain Amide I integrity up to $\sim 60^\circ\text{C}$, outperforming standard linear -dipeptides which may show earlier disordering.[1][2]

Hygroscopicity

The zwitterionic nature makes this compound hygroscopic.[2]

- Indicator: Appearance of a broad "hump" $>3200\text{ cm}^{-1}$ (O-H stretch) and a scissor peak at $\sim 1640\text{ cm}^{-1}$ (overlapping with Amide I).[1][2]
- Mitigation: Dry sample in a desiccator for 24h prior to analysis to prevent water bands from obscuring the critical Amide I region.

References

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Disclaimer: This guide is based on theoretical spectral assignment and comparative analysis of constituent functional groups.[1][2][3] For GMP release, always validate against a certified reference standard of **H-Beta-Ala-DL-Val-OH**.[1]

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